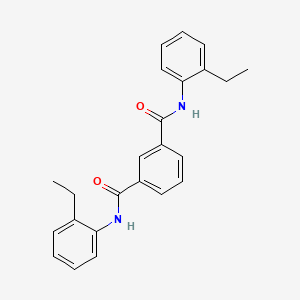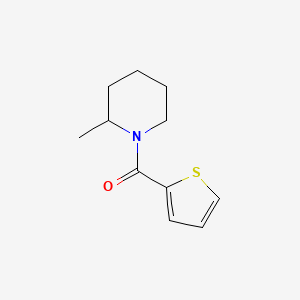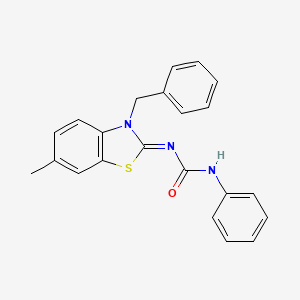
N-(3-benzyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)-N'-phenylurea
Vue d'ensemble
Description
N-(3-benzyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)-N'-phenylurea, also known as BMU, is a chemical compound with potential applications in various fields of science. It is a heterocyclic compound with a benzothiazole ring and a phenylurea group. BMU has been synthesized and studied for its various properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(3-benzyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)-N'-phenylurea is not yet fully understood. However, it is believed to act through the inhibition of certain enzymes or proteins involved in cellular processes. This compound has been shown to inhibit the activity of protein kinase CK2, an enzyme involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to induce apoptosis, or programmed cell death, in these cells. This compound has also been shown to inhibit the activity of protein kinase CK2, which may be involved in its anti-cancer effects. Additionally, this compound has been shown to have potential as a fluorescent probe for detecting metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-benzyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)-N'-phenylurea has several advantages and limitations for lab experiments. One advantage is its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another advantage is its potential as a fluorescent probe for detecting metal ions in biological systems. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent. Additionally, its potential for toxicity and side effects has not yet been fully evaluated.
Orientations Futures
There are several potential future directions for the study of N-(3-benzyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)-N'-phenylurea. One direction is the further investigation of its mechanism of action, which may provide insight into its potential as a therapeutic agent. Another direction is the optimization of its synthesis to improve its yield and purity. Additionally, further research is needed to evaluate its potential toxicity and side effects, as well as its potential applications in materials science. Overall, this compound has shown promise as a versatile compound with potential applications in various fields of scientific research.
Applications De Recherche Scientifique
N-(3-benzyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)-N'-phenylurea has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been studied for its potential as a corrosion inhibitor for metallic materials.
Propriétés
IUPAC Name |
(1Z)-1-(3-benzyl-6-methyl-1,3-benzothiazol-2-ylidene)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-16-12-13-19-20(14-16)27-22(25(19)15-17-8-4-2-5-9-17)24-21(26)23-18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,23,26)/b24-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMMXQDKRCFZCB-GYHWCHFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)NC3=CC=CC=C3)S2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(/C(=N/C(=O)NC3=CC=CC=C3)/S2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



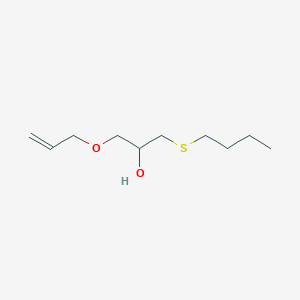
![N'-[1-(4-fluorophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3844971.png)

![4-(allyloxy)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3844988.png)
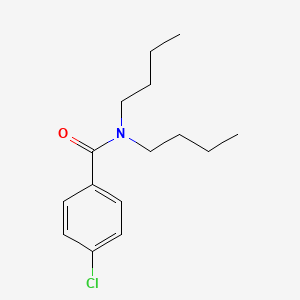

![N-(4-bromophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3845004.png)
![2-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B3845006.png)
![N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3845010.png)
![2-{2-[4-(4-isopropylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845012.png)
![ethyl 2-[1-(2,4-dimethylphenyl)ethylidene]hydrazinecarboxylate](/img/structure/B3845031.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3845037.png)
